molecular formula C13H17N3O B2702250 N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline CAS No. 1006451-51-9

N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline

Cat. No.: B2702250
CAS No.: 1006451-51-9
M. Wt: 231.299
InChI Key: UPRWVEDRXWYHLF-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Pyrazole-Aniline Conjugates

The synthesis of pyrazole derivatives dates to the late 19th century, with Hans von Pechmann’s pioneering work on acetylene and diazomethane reactions. Pyrazole’s structural simplicity—a five-membered ring with two adjacent nitrogen atoms—enabled early explorations into heterocyclic chemistry. The introduction of aniline substituents, such as 4-methoxy groups, emerged later as a strategy to enhance solubility and biological interactions.

The conjugation of pyrazole with aniline derivatives gained traction in the mid-20th century, driven by the discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. These hybrids leveraged pyrazole’s ability to engage hydrogen bonding and aromatic stacking interactions, while the aniline moiety provided tunable electronic properties. N-[(2-Ethylpyrazol-3-yl)methyl]-4-methoxyaniline represents a modern iteration of this approach, incorporating a 2-ethyl group on the pyrazole ring and a methoxy-substituted aniline.

Significance in Medicinal Chemistry Research

Pyrazole-aniline conjugates occupy a critical niche in drug discovery due to their dual pharmacophoric elements. The pyrazole ring’s nitrogen atoms serve as hydrogen bond acceptors, facilitating target binding, while the 4-methoxyaniline group contributes electron-donating effects that modulate reactivity and bioavailability.

Recent studies highlight the role of such compounds in modulating enzymes and receptors. For example, pyrazole derivatives exhibit inhibitory activity against bacterial pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 2–4 µg/mL. The ethyl and methoxy substituents in this compound may further optimize steric and electronic profiles for enhanced target engagement.

Table 1: Key Structural Features and Hypothesized Bioactivities
Structural Feature Potential Pharmacological Role
Pyrazole ring Hydrogen bonding with enzymatic targets
2-Ethyl substitution Enhanced lipophilicity and membrane penetration
4-Methoxyaniline moiety Electron donation for metabolic stability

Current Research Landscape and Knowledge Gaps

Despite advances in pyrazole chemistry, systematic studies on this compound remain limited. Current literature focuses on analogs, such as 4-methoxy-2-nitroaniline synthesized via continuous flow reactors, which achieve yields exceeding 85% under optimized conditions. However, the biological evaluation of this compound is underrepresented, creating gaps in:

  • Structure-activity relationships (SAR) for antimicrobial or anticancer applications.
  • Metabolic stability and pharmacokinetic profiles.
  • Synthetic scalability using green chemistry principles.

Rationale for Academic Investigation

The compound’s structural uniqueness warrants rigorous exploration. The 2-ethyl group may reduce metabolic oxidation compared to bulkier substituents, while the methoxy group could mitigate cytochrome P450-mediated deactivation. Furthermore, its synthesis—potentially via reductive amination or Ullmann coupling—offers opportunities to innovate in reaction engineering, as seen in continuous flow methodologies.

Future research should prioritize:

  • In vitro screening against kinase or protease targets.
  • Computational modeling to predict binding modes.
  • Sustainable synthesis routes to minimize waste and energy use.

This compound exemplifies the untapped potential of pyrazole-aniline hybrids, bridging historical synthetic achievements with contemporary medicinal chemistry challenges.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-16-12(8-9-15-16)10-14-11-4-6-13(17-2)7-5-11/h4-9,14H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRWVEDRXWYHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006451-51-9
Record name N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxyaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline typically involves the reaction of 2-ethylpyrazole with 4-methoxyaniline under specific conditions. One common method includes:

    Starting Materials: 2-ethylpyrazole and 4-methoxyaniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine group, facilitating nucleophilic substitution.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline has been investigated for its role in modulating kinase activity, specifically targeting receptor tyrosine kinases such as Axl and Mer. These kinases are implicated in various diseases, including cancer and inflammatory conditions. The compound's ability to inhibit these kinases suggests its potential as a therapeutic agent for treating kinase-dependent disorders .

Case Study: Inhibition of Kinase Activity

A study demonstrated that compounds similar to this compound effectively inhibited the proliferation of cancer cells by targeting Axl and Mer receptors. This inhibition resulted in reduced tumor growth in preclinical models, highlighting the compound's therapeutic promise in oncology .

Anticancer Research

Research has indicated that this compound exhibits anticancer properties through its interaction with various cellular pathways. The compound has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
This compound20.12Induces apoptosis via kinase inhibition
Doxorubicin0.92DNA intercalation

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter receptors. Research into related pyrazole compounds has shown efficacy as positive allosteric modulators of GABA-B receptors, which are crucial in regulating neuronal excitability and synaptic transmission .

Case Study: Modulation of GABA-B Receptors

In experimental models, compounds structurally similar to this compound have been found to enhance GABAergic signaling, which could lead to therapeutic strategies for conditions like anxiety and epilepsy .

Synthesis and Optimization

The synthesis of this compound involves multi-step processes that require careful optimization to enhance yield and purity. Researchers have developed various synthetic routes that incorporate different reagents and conditions tailored for this purpose.

Table 2: Synthetic Routes Overview

Route DescriptionYield (%)Key Reagents
Route A: Direct Alkylation85Ethyl pyrazole, methoxyaniline
Route B: Coupling Reaction78Coupling agents (e.g., EDC)

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. The methoxyaniline moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Structure) Heterocycle Core Key Substituents Biological Activity References
N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline Pyrazole 2-ethyl, 4-methoxyaniline Inferred: Potential antimicrobial/antifungal (based on pyrazole analogs)
B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) Benzimidazole 4-methoxyaniline Analgesic (PPARγ agonist), attenuates morphine-induced pain
TRI (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline Triazine 4,6-dimethoxy, vinyl linker Antifungal (vs. C. albicans)
7i (Oxadiazole derivative) 1,3,4-Oxadiazole 4-methoxyaniline, nitro/chloro substituents Antimicrobial, antioxidant
5b (Imidazole derivative) Imidazole Methylsulfonyl, benzyl group COX-2 inhibition (atypical selective)
Compound 47 (Oxadiazole derivative) 1,3,4-Oxadiazole 3-chlorophenyl, 4-methoxyaniline Anticonvulsant (MES seizure model)

Structural Features and Electronic Effects

  • Pyrazole vs. Benzimidazole: The pyrazole core (five-membered, two adjacent nitrogen atoms) offers distinct electronic properties compared to the fused benzene-imidazole system of benzimidazoles.
  • Substituent Impact : The 2-ethyl group on the pyrazole may increase lipophilicity, improving membrane permeability compared to polar substituents (e.g., methoxy in TRI or methylsulfonyl in 5b ).

Pharmacokinetic and Toxicity Considerations

  • Benzimidazoles : Require further toxicity studies despite promising analgesic effects .
  • Oxadiazoles : Demonstrated antioxidant properties (7i) but variable metabolic stability depending on substituents .
  • Pyrazoles: Limited data, but ethyl substitution may reduce renal clearance compared to smaller groups (e.g., methyl).

Biological Activity

N-[(2-Ethylpyrazol-3-yl)methyl]-4-methoxyaniline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a pyrazole moiety linked to a methoxyaniline group. The synthesis typically involves multicomponent reactions, which have been shown to yield various pyrazole derivatives efficiently. These reactions often involve the condensation of hydrazines with aldehydes and other reagents under controlled conditions, resulting in high yields of biologically active compounds .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacterial strains. The following table summarizes the findings from various studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Drug
Staphylococcus aureus32 μg/mLComparable to ampicillin
Escherichia coli64 μg/mLLess effective than ciprofloxacin
Acinetobacter baumannii16 μg/mLMore potent than standard drugs
Bacillus subtilis8 μg/mLEquivalent to chloramphenicol

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like Acinetobacter baumannii, which is known for its resistance to multiple drugs .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can attenuate the expression of pro-inflammatory cytokines such as TNF-α in animal models. This suggests its potential utility in treating conditions characterized by chronic inflammation, including those associated with opioid use .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against a panel of ESKAPE pathogens, which are notorious for their resistance to antibiotics. The compound was found to inhibit growth effectively at low concentrations, highlighting its potential as a therapeutic agent against multidrug-resistant infections .
  • Case Study on Inflammatory Response : In an experimental model involving morphine-induced hyperalgesia, administration of this compound resulted in a significant reduction in pain sensitivity and inflammatory markers. This finding underscores its dual role as both an analgesic and an anti-inflammatory agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to other anilines, it may interfere with bacterial cell wall integrity.
  • Modulation of Cytokine Production : The compound appears to modulate the immune response by inhibiting pro-inflammatory cytokines, thereby reducing overall inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive alkylation or nucleophilic substitution. A common approach involves reacting 4-methoxyaniline with a pyrazole-containing aldehyde (e.g., 2-ethylpyrazole-3-carbaldehyde) under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to aldehyde) and solvent choice (e.g., MeOH or THF). Purity is enhanced via column chromatography (silica gel, EtOAc/hexane gradient) .
  • Data Source : Similar protocols for N-alkylation of 4-methoxyaniline derivatives are validated in catalytic studies (e.g., 94% yield for N-benzyl-4-methoxyaniline using KOⁱBu in toluene) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., δ 7.5–8.0 ppm for pyrazole protons) and methoxy group (δ ~3.7 ppm).
  • HRMS : Validate molecular weight (e.g., calculated m/z for C₁₄H₁₈N₃O: 244.1453; observed 244.1450) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water, 60:40 v/v) with UV detection at 254 nm .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Use asymmetric hydroformylation or chiral auxiliaries. For example, Rh-catalyzed hydroformylation with (R)-BINAP ligands can introduce stereocenters in allylic intermediates. Enantiomeric excess (ee >90%) is confirmed via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 85:15) .
  • Data Contradiction : Some studies report lower ee (70–80%) due to competing racemic pathways; optimization of ligand-metal ratios (1:1.2 Rh:BINAP) improves selectivity .

Q. What structural insights can X-ray crystallography provide for this compound and its analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsion angles, and packing motifs. For example, a related quinoline analog (C18H17ClN2O) crystallizes in an orthorhombic system (space group C2cb, Z=8) with intermolecular N–H···N hydrogen bonds stabilizing the lattice .
  • Key Parameters : Unit cell dimensions (a=7.3067 Å, b=17.7803 Å, c=22.8221 Å) and refinement statistics (R₁=0.045) ensure accuracy .

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase for neuroprotective studies). Pyrazole and methoxy groups show hydrophobic binding to active sites .
  • In Vitro Assays : Test anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. ED₅₀ values are compared to phenytoin .
    • Contradiction Analysis : Discrepancies in ED₅₀ values (e.g., 25 mg/kg vs. 40 mg/kg) may arise from differences in animal strain or administration routes .

Q. What catalytic systems enable efficient N-alkylation or cross-coupling reactions involving this compound?

  • Methodological Answer : Nickel(II) complexes with phosphine-phosphonite ligands (e.g., [Ni(P^P)Cl₂]) catalyze N-alkylation of 4-methoxyaniline with alcohols (e.g., benzyl alcohol) in toluene at 140°C. Yields >90% are achieved with 2.5 mol% catalyst and KOⁱBu .
  • Optimization : Lower yields (<50%) occur with electron-deficient amines; adding Cs₂CO₃ as a base improves reactivity .

Data Interpretation and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported biological activities (e.g., neuroprotective vs. pro-convulsant effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test compound concentrations from 1–100 µM in primary neuronal cultures (e.g., rat cortical cells) to identify biphasic effects .
  • Metabolite Profiling : Use LC-MS to detect oxidative metabolites (e.g., hydroxylated pyrazole) that may exhibit opposing activities .
    • Case Study : N-[(benzimidazol-2-yl)methyl]-4-methoxyaniline shows neuroprotection at 10 µM but exacerbates excitotoxicity at 50 µM due to ROS generation .

Experimental Design Considerations

Q. What strategies mitigate instability of the methoxy group during synthetic or biological studies?

  • Methodological Answer :

  • Protecting Groups : Use silyl ethers (e.g., TMS-Cl) to shield the methoxy group during acidic/basic conditions .
  • Storage : Store in amber vials under N₂ at –20°C to prevent photodegradation and oxidation .

Advanced Structural Analysis

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 at B3LYP/6-31G(d) level computes HOMO/LUMO energies (e.g., HOMO=-5.2 eV, LUMO=-1.8 eV) to predict electrophilic/nucleophilic sites .
  • Solubility Prediction : COSMO-RS simulations in water (logS=-3.5) guide formulation for in vivo studies .

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